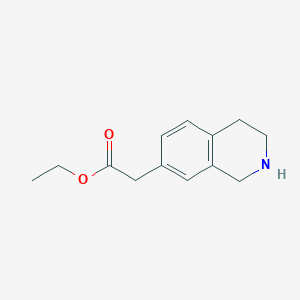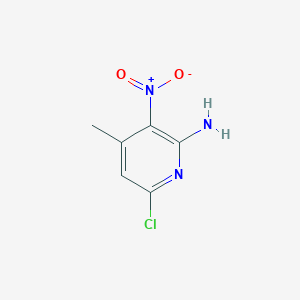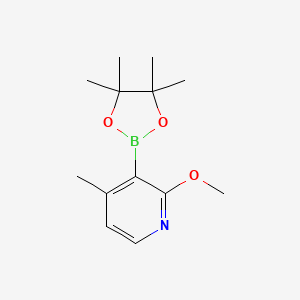
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
Übersicht
Beschreibung
“(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 885270-54-2. It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-7-isoquinolinylcarbamate .
Molecular Structure Analysis
The compound has a linear formula of C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is an off-white solid .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Reaction Mechanisms
One study described the products of a reaction between 1H-indazol-3-ol and ethyl chloroacetate, isolating and identifying various ethyl esters, including those related to tetrahydroquinazoline and tetrahydroisoquinoline structures. The research discussed the mechanism of ring enlargement from indazole to tetrahydroquinazoline, providing insight into the synthetic possibilities of related compounds (Bonanomi & Palazzo, 1977).
Another study focused on the lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters, achieving enantioselective hydrolysis to produce the S-acids and R-esters. This highlights a method for preparing enantiomerically enriched compounds from a related chemical structure, emphasizing the importance of solvent and water content in affecting reactivity and enantioselectivity (Paál et al., 2008).
Potential Pharmaceutical Applications
- Research on the resolution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid utilized animal liver acetone powders for the stereoselective hydrolysis of its esters. This study suggests a mild, biocatalytic approach to obtaining enantiopure compounds, potentially useful in pharmaceutical synthesis (Sánchez et al., 2001).
Chemical Transformations and New Molecule Synthesis
- The reaction of dichlorocarbene with substituted dihydroisoquinolines was explored, leading to the formation of benzazepinones and spirolactams after hydrolysis. This research provides valuable insights into the chemical transformations of isoquinoline derivatives, showcasing the potential for creating new molecular structures with varied biological activities (Khlebnikov et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAKVHYUFVKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)
![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)





![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)


